molecular formula C13H17NO2 B160553 3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 1776-33-6

3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B160553
CAS RN: 1776-33-6
M. Wt: 219.28 g/mol
InChI Key: QXYMFGIARLJINM-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as DEAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and chemical synthesis. DEAP belongs to the class of chalcones, which are organic compounds with a characteristic chemical structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Scientific Research Applications

Molecular Structure and Crystal Packing

In a study by Jasinski et al. (2007), the molecule's structure was examined, revealing that the ketone oxygen of the prop-2-en-1-one group is in a synclinal conformation. This structural arrangement contributes to the formation of intermolecular C—H⋯O hydrogen bonding, linking the molecules into chains and affecting crystal packing (Jasinski et al., 2007).

Synthesis of Azetidin-2-one Derivatives

Raval et al. (2009) reported the synthesis of 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-one. This work demonstrated an efficient procedure using microwave irradiation, resulting in considerable increases in reaction rates and improved yields. The synthesized compounds were evaluated for their antimicrobial activity (Raval et al., 2009).

Optical Properties in Organic Semiconductors

Briseño-Ortega et al. (2018) studied the spectroscopic characterization and photophysical properties of 2-(2-hydroxyphenyl)oxazolo derivatives. These compounds, incorporating diethylamino moieties, showed potential application as organic semiconductors due to their photophysical properties (Briseño-Ortega et al., 2018).

Reactivity with Phosphorus Reagents

Ali et al. (2019) explored the reactivity of a similar compound, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents. The study provided insight into the synthesis of novel phosphorus-containing compounds and their potential applications (Ali et al., 2019).

Colorimetric and Fluorimetric Detection Applications

Qu et al. (2015) synthesized isomers for the detection of sulfur-containing species in aqueous solutions. These compounds, constructed by conjugating an enone to a coumarin fluorophore, exhibited unique photophysical responses, making them suitable for analytical applications (Qu et al., 2015).

properties

IUPAC Name

3-(diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-14(4-2)10-9-13(16)11-7-5-6-8-12(11)15/h5-10,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYMFGIARLJINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350851
Record name 3-(diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

CAS RN

1776-33-6
Record name 3-(diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Talhi - 2014 - search.proquest.com
Os compostos polifenólicos constituem uma classe de metabolitos secundários de plantas, mas existe também uma enorme quantidade de derivados sintéticos ou semi-sintéticos …
Number of citations: 0 search.proquest.com
T Luo, H Wu, L Liao, JP Wan, Y Liu - The Journal of Organic …, 2021 - ACS Publications
An unprecedented method for the synthesis of dichlorinated and dibrominated 2-amino-substituted chromanones is developed by employing enaminones and NCS/NBS as starting …
Number of citations: 18 pubs.acs.org

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